molecular formula C11H11N3O B1467597 1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1483585-64-3

1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1467597
CAS RN: 1483585-64-3
M. Wt: 201.22 g/mol
InChI Key: GVEJHLWVJCJFRF-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, hereafter referred to as DMT, is an aromatic compound that belongs to the class of 1,2,3-triazoles. It is a versatile compound with a range of applications in organic synthesis, and it has been used in the synthesis of various pharmaceuticals and agrochemicals. DMT has been used in a wide range of scientific research, including the synthesis of new compounds and the study of their biological activity.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Triazole Derivatives

    Research has explored the synthesis of novel triazole derivatives for potential antimicrobial activity. For instance, a series of (E)-2-[(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones were synthesized, showcasing moderate to good antimicrobial activity against various bacterial and fungal organisms (Swamy et al., 2019).

  • Fluorescence Probing for Homocysteine Detection

    A study designed a new fluorescence probe with intramolecular charge transfer and aggregation-induced emission enhancement characteristics. This probe showed high selectivity and sensitivity toward homocysteine, indicating its potential use in biological systems research (Chu et al., 2019).

  • Antioxidant and Urease Inhibition Activities

    New series of triazole and thiadiazole derivatives have been synthesized, characterized, and evaluated for their antioxidant and urease inhibition activities. Among these, certain compounds showed significant antioxidant activity and potent urease inhibitory activities, highlighting their potential therapeutic applications (Khan et al., 2010).

  • Catalytic Applications of Triazole Derivatives

    'Click' generated triazole-based organosulfur/selenium ligands and their Pd(II) and Ru(II) complexes have been synthesized. These complexes exhibited efficient catalysis in Suzuki-Miyaura and Sonogashira coupling reactions, as well as transfer hydrogenation of aldehydes and ketones, demonstrating their utility in organic synthesis and industrial applications (Kumar et al., 2016).

  • Structural Studies for α-Glycosidase Inhibition

    The crystal structures of derivatives of 1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde have been reported, with some compounds exhibiting α-glycosidase inhibition activity. This study provides insights into the structural basis of their biological activity and potential for developing new therapeutic agents (Gonzaga et al., 2016).

properties

IUPAC Name

1-(2,4-dimethylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-3-4-11(9(2)5-8)14-6-10(7-15)12-13-14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEJHLWVJCJFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
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Reactant of Route 4
1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

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